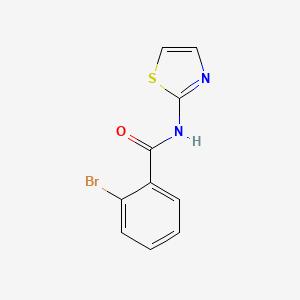

2-bromo-N-(1,3-thiazol-2-yl)benzamide

Description

2-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS: 299928-00-0) is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a 1,3-thiazol-2-ylamine moiety. Its synthesis typically involves coupling 2-bromobenzoyl chloride with 2-aminothiazole under basic conditions (e.g., triethylamine in dichloromethane) . Structural characterization via X-ray crystallography reveals planar amide moieties and hydrogen-bonded dimeric arrangements in the solid state, influencing its physicochemical properties .

Properties

CAS No. |

299928-00-0 |

|---|---|

Molecular Formula |

C10H7BrN2OS |

Molecular Weight |

283.15 g/mol |

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) |

InChI Key |

YCZBQJREEOWUPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)Br |

solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides.

Electrophilic substitution: Formation of halogenated or nitrated derivatives.

Oxidation: Formation of oxidized benzamide derivatives.

Reduction: Formation of reduced benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

2-bromo-N-(1,3-thiazol-2-yl)benzamide serves as a versatile scaffold for drug design aimed at treating bacterial infections and other diseases. The thiazole ring is known for its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit antibacterial properties , potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The bromine atom enhances its binding affinity towards these targets, making it a candidate for further investigation as an antibacterial agent.

Mechanism of Action

The mechanism of action typically involves the inhibition of enzyme activity by occupying active sites or interfering with substrate binding. This property is crucial for developing new therapeutic agents that can combat drug-resistant bacterial strains .

Antibacterial Activity

Studies have demonstrated that this compound possesses significant antibacterial activity. It has been evaluated against various bacterial strains using methods such as the turbidimetric method to assess its efficacy .

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. In vitro studies have indicated that derivatives of thiazole compounds can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) . Molecular docking studies further support the potential of these compounds in targeting specific receptors associated with cancer progression.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

- A study demonstrated its effectiveness against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics .

- Research on thiazole derivatives has shown their ability to block bacterial lipid biosynthesis, contributing to their antimicrobial activity .

- In anticancer research, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving receptor modulation .

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring and bromine atom play crucial roles in its interaction with molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Analogues

- 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (CAS: Not specified): Substituent: Fluorine at the ortho position. The crystal structure shows a dihedral angle of 35.28° between the benzamide and thiazole rings, similar to the bromo analogue .

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (CAS: Not specified): Substituents: Chlorine at ortho and para positions. Key Differences: Increased electron-withdrawing effects from two chlorine atoms may enhance stability and alter binding affinity. Bioactivity: Reported anti-inflammatory and analgesic properties, differing from the bromo analogue’s antimalarial synergy .

Hydroxy-Substituted Analogues

- 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 94042-62-3): Substituent: Hydroxyl group at the para position. Key Differences: The polar hydroxyl group improves solubility but may reduce membrane permeability. Hydrogen bonding with the amide group could stabilize protein interactions.

Functionalized Thiazole Moieties

Chromen-Fused Thiazole Derivatives

- 2-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (ChemDiv ID: 2432-4399): Substituent: Chromen-3-yl group fused to the thiazole ring. Bioactivity: Screened for unknown targets; molecular weight (437.3 g/mol) may limit bioavailability .

Sulfonamide-Linked Analogues

- 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 313376-18-0): Substituent: Sulfonamide bridge between the benzamide and thiazole. Bioactivity: No specific data, but sulfonamides are known for antimicrobial and carbonic anhydrase inhibition .

Bioactivity and Therapeutic Potential

Physicochemical and Structural Insights

Biological Activity

2-bromo-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound characterized by the presence of a thiazole ring and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and biological activity by facilitating interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction is crucial for the compound's antimicrobial and anticancer effects.

- Receptor Modulation : The compound may act as a negative allosteric modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.0 μg/mL |

| Escherichia coli | 8.0 μg/mL |

| Candida albicans | 5.0 μg/mL |

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. A study reported that the compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 30 μM.

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has been evaluated for anti-inflammatory properties. It was found to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at low concentrations compared to standard antibiotics .

- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

A typical synthesis involves reacting 2-bromobenzoyl chloride with 2-aminothiazole in the presence of a base (e.g., triethylamine) under mild conditions. Key parameters include:

- Solvent selection : Dichloromethane or pyridine are often used to solubilize reactants .

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion of the starting material .

- Purification : Slow evaporation from methanol yields crystalline products (61% yield reported for analogous compounds) .

Optimization : Adjusting reaction time (4–24 hours) and temperature (room temperature vs. reflux) can mitigate side reactions. TLC monitoring is critical for endpoint determination .

Q. How is the crystal structure of this compound determined, and what structural insights are relevant to its reactivity?

X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Key steps include:

- Data collection : ω-scans with a Rigaku Pilatus detector, followed by absorption correction (e.g., multi-scan CrystalClear) .

- Refinement : SHELXL software refines structures using full-matrix least-squares on F². For analogous compounds, the amide moiety (C=O and N–H) is planar (r.m.s. deviation ~0.048 Å), with dihedral angles of 35°–40° between aromatic rings .

Relevance : Anti-perpendicular alignment of C=O and substituents (e.g., bromine) influences hydrogen bonding and dimer formation, crucial for packing and stability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement of this compound?

Challenges include:

- Disordered atoms : Use PART instructions in SHELXL to model alternative positions, constrained via similarity restraints .

- Twinning : Employ TWIN/BASF commands in SHELXTL for high-resolution data. For example, a twin law matrix (e.g., -h, -k, l) may resolve overlapping reflections .

- Validation : Check ADPs (atomic displacement parameters) and R-factors. A wR(F²) < 0.10 and S ≈ 1.0 indicate reliable refinement .

Q. What experimental strategies are used to analyze synergistic effects of this compound with other antimalarial agents?

Evidence from MMV665909 (a structural analog) shows synergy with paromomycin via mRNA mistranslation. Methodological approaches include:

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .

- Mechanistic studies : Use radiolabeled probes or RNA-seq to identify ribosomal binding sites or mistranslation patterns .

Data interpretation : Synergy may arise from overlapping targets (e.g., inhibition of PFOR enzyme in anaerobic organisms) or orthogonal mechanisms .

Q. How does substituent variation (e.g., bromine vs. fluorine) impact the biological activity and crystallographic packing of N-(thiazol-2-yl)benzamide derivatives?

- Biological activity : Bromine’s electronegativity and steric bulk enhance binding to hydrophobic pockets (e.g., Hec1/Nek2 pathway inhibitors show IC50 < 1 μM vs. 10 μM for fluorine analogs) .

- Crystallography : Bromine increases molecular polarizability, strengthening C–H⋯O/N interactions. For example, 2-fluoro analogs form C(6) chains via weak hydrogen bonds, while bromine promotes tighter dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.